8-Chloro-4-ethoxyquinoline synthesis and characterization
8-Chloro-4-ethoxyquinoline synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 8-Chloro-4-ethoxyquinoline
Introduction: The Quinoline Core in Modern Chemistry
The quinoline scaffold is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic compounds with significant biological activity. Its prevalence in medicinal chemistry, particularly in the development of antimalarial, antibacterial, and anticancer agents, underscores the importance of developing robust synthetic routes to novel quinoline derivatives. 8-Chloro-4-ethoxyquinoline is a valuable intermediate, offering multiple points for further functionalization. The chlorine atom at the 8-position and the ethoxy group at the 4-position provide distinct electronic properties and reactive handles for building more complex molecular architectures. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 8-Chloro-4-ethoxyquinoline, designed for researchers and professionals in drug development and organic synthesis.
Part 1: Synthesis of 8-Chloro-4-ethoxyquinoline
The synthesis of 8-Chloro-4-ethoxyquinoline is most efficiently achieved through a two-step sequence starting from the readily available precursor, 2-chloroaniline. The strategy hinges on the initial construction of the quinoline core to form 4,8-dichloroquinoline, followed by a selective nucleophilic aromatic substitution (SNAr) to introduce the 4-ethoxy group.
Causality of the Synthetic Strategy
The chosen pathway leverages the differential reactivity of the two chlorine atoms in the 4,8-dichloroquinoline intermediate. The chloro group at the 4-position (para to the ring nitrogen) is significantly more activated towards nucleophilic attack than the chloro group at the 8-position. This heightened reactivity is due to the electron-withdrawing nature of the nitrogen atom, which stabilizes the negative charge of the Meisenheimer complex intermediate formed during the SNAr reaction at the C4 position. This inherent electronic bias allows for the selective displacement of the 4-chloro group by sodium ethoxide, leaving the 8-chloro group intact for potential downstream modifications.
Synthetic Workflow Diagram
Caption: Synthetic pathway from 2-chloroaniline to 8-Chloro-4-ethoxyquinoline.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4,8-Dichloroquinoline
This procedure is adapted from established methods for quinoline synthesis.[1][2][3]
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Condensation: In a round-bottom flask, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq). Heat the mixture at 100-110 °C for 2 hours. The reaction progress can be monitored by TLC.
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Cyclization: To the crude condensation product, add a high-boiling solvent such as Dowtherm A (a mixture of biphenyl and diphenyl ether). Heat the mixture to 250 °C for 30 minutes.[2] This high temperature facilitates the intramolecular cyclization to form the quinoline ring system.
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Saponification and Decarboxylation: Cool the reaction mixture and carefully pour it into a solution of sodium hydroxide (4.0 eq) in water. Heat the mixture to reflux for 1 hour to saponify the ester. Cool the solution and acidify with concentrated hydrochloric acid to precipitate the 8-chloro-4-hydroxyquinoline-3-carboxylic acid. Filter the solid, wash with water, and dry. The crude acid is then heated in Dowtherm A at 250 °C until carbon dioxide evolution ceases, yielding 8-chloro-4-hydroxyquinoline.
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Chlorination: Suspend the crude 8-chloro-4-hydroxyquinoline in phosphorus oxychloride (POCl₃) (5.0 eq). Heat the mixture to reflux (approx. 110 °C) for 3 hours. The reaction converts the hydroxyl group to a chloro group.
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Workup and Purification: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. Basify the aqueous solution with ammonium hydroxide to pH 8-9. The crude 4,8-dichloroquinoline will precipitate. Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol or purify by column chromatography (silica gel, hexane:ethyl acetate eluent) to obtain pure 4,8-dichloroquinoline.
Step 2: Synthesis of 8-Chloro-4-ethoxyquinoline
This step involves a nucleophilic aromatic substitution reaction.[4]
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Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4,8-dichloroquinoline (1.0 eq) in anhydrous ethanol.
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Reagent Addition: Add sodium ethoxide (1.5 eq) to the solution. The sodium ethoxide can be prepared in situ by carefully adding sodium metal to anhydrous ethanol or by using a commercially available solution.
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Reaction: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
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Workup and Purification: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure 8-Chloro-4-ethoxyquinoline as a solid.
| Reagent/Product | Step | Molar Eq. | Typical Yield | Purity |
| 4,8-Dichloroquinoline | 1 | - | 55-65% | >97% |
| 8-Chloro-4-ethoxyquinoline | 2 | - | 70-85% | >98% |
Part 2: Characterization of 8-Chloro-4-ethoxyquinoline
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques provides a self-validating system for structural elucidation.
Characterization Workflow Diagram
Caption: Standard workflow for the analytical characterization of the target compound.
Spectroscopic and Analytical Data
The following data are predicted based on the structure and analysis of related compounds.[5][6]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The sample is typically dissolved in a deuterated solvent like CDCl₃.[7]
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¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their chemical environments. The ethoxy group will be clearly visible as a quartet and a triplet. The aromatic protons on the quinoline ring will appear as distinct doublets and triplets.
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¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule, confirming the carbon skeleton.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~8.75 | d |
| ~8.10 | d |
| ~7.70 | d |
| ~7.45 | t |
| ~6.80 | s |
| ~4.20 | q |
| ~1.50 | t |
2. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.
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Technique: Electrospray Ionization (ESI) in positive ion mode is typically used.
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Expected Molecular Ion ([M+H]⁺): The calculated monoisotopic mass of C₁₁H₁₀ClNO is 207.05. The expected [M+H]⁺ peak will be at m/z 208.06.
-
Isotopic Pattern: A key validation is the isotopic signature of chlorine. The presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 natural abundance will result in two prominent peaks in the mass spectrum: one for the molecule containing ³⁵Cl ([M+H]⁺) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl ([M+2+H]⁺).
3. Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 2980-2850 | C-H Stretch | Alkane (-CH₂, -CH₃) |
| 1620-1580 | C=C and C=N Stretch | Aromatic Ring |
| 1250-1200 | C-O Stretch (Aryl-Alkyl Ether) | Ar-O-CH₂ |
| 850-750 | C-Cl Stretch | Aryl Halide |
4. Melting Point Analysis
The melting point is a fundamental physical property that serves as a reliable indicator of purity. A sharp, narrow melting range suggests a high degree of purity. The reported melting point for similar compounds varies, but a sharp range is the primary indicator of successful purification.
References
-
Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4,6- and 4,8-Dichloroquinoline. Journal of the American Chemical Society, 68(7), 1204–1208. [Link][1][10]
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El-Gaby, M. S. A. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(4), 395-406. [Link][4]
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PubChem. (n.d.). 8-Chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link][5][11]
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Price, C. C., & Boekelheide, V. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 26, 31. [Link][2]
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PubChem. (n.d.). 4,8-Dichloroquinoline. National Center for Biotechnology Information. Retrieved from [Link][3]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][7]
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SpectraBase. (n.d.). 4-chloro-8-ethylquinoline. John Wiley & Sons, Inc. Retrieved from [Link][6]
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Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link][8]
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Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link][9]
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